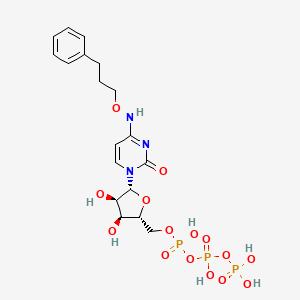![molecular formula C26H30N4O4 B10771099 5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N-methyl-3H(3)]AZ-10419369 is a radiolabeled compound used primarily in scientific research to study the binding and occupancy of the 5-hydroxytryptamine receptor 1B (5-HT1B receptor). This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, behavior, and various physiological processes .
Preparation Methods
Chemical Reactions Analysis
[N-methyl-3H(3)]AZ-10419369 primarily undergoes binding reactions with the 5-HT1B receptor. The binding affinity and specificity are crucial for its use in receptor occupancy studies. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal experimental conditions .
Scientific Research Applications
[N-methyl-3H(3)]AZ-10419369 is widely used in:
Neuroscience Research: To study the distribution and density of 5-HT1B receptors in the brain.
Pharmacology: To evaluate the binding affinity of new drugs targeting the 5-HT1B receptor.
Drug Development: To assess the receptor occupancy and efficacy of potential therapeutic agents for conditions like migraine, depression, and anxiety
Mechanism of Action
[N-methyl-3H(3)]AZ-10419369 binds to the 5-HT1B receptor, a G-protein coupled receptor. Upon binding, it causes a conformational change in the receptor, triggering downstream signaling pathways that modulate the activity of adenylate cyclase and other effectors. This binding helps in understanding the receptor’s role in various physiological and pathological processes .
Comparison with Similar Compounds
Similar compounds include other radiolabeled ligands targeting the 5-HT1B receptor, such as:
[3H]GR125743: Another radiolabeled ligand used for studying 5-HT1B receptor binding.
[3H]Sumatriptan: Used to study the binding characteristics of the 5-HT1B and 5-HT1D receptors.
[3H]Ergotamine: A ligand that binds to multiple serotonin receptor subtypes, including 5-HT1B
[N-methyl-3H(3)]AZ-10419369 is unique due to its high specificity and affinity for the 5-HT1B receptor, making it a valuable tool in receptor occupancy studies and drug development .
Properties
Molecular Formula |
C26H30N4O4 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32)/i2T3 |
InChI Key |
JKPWOPNZKYPRPZ-BHTRQJOGSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N1CCN(CC1)C2=C3C(=C(C=C2)C)C(=O)C=C(O3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
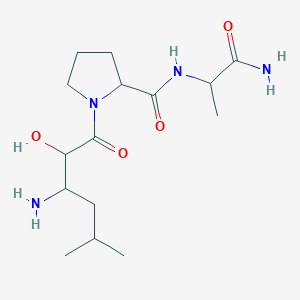
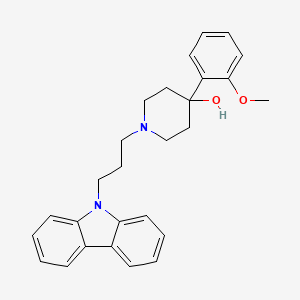


![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
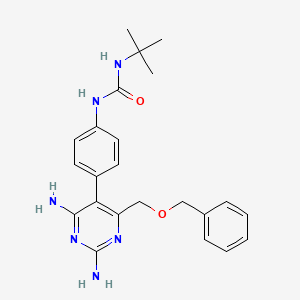
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
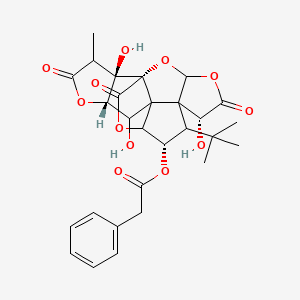
![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
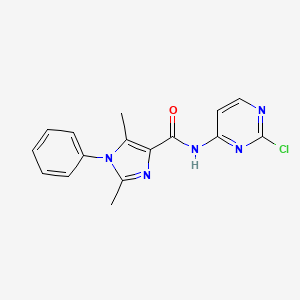
![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
